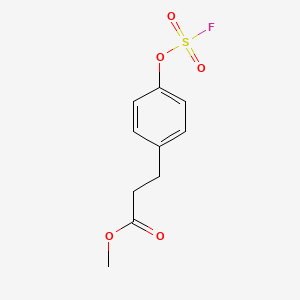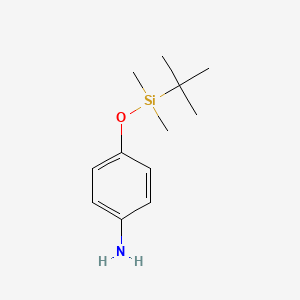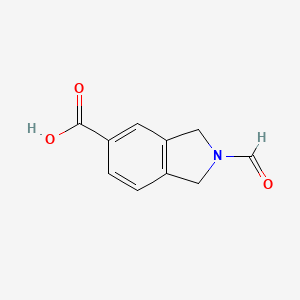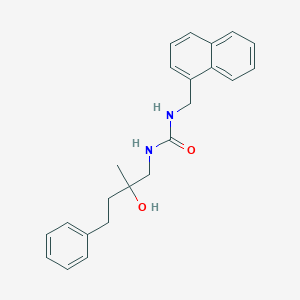
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a urea functional group The compound’s structure includes a hydroxy-substituted butyl chain, a phenyl ring, and a naphthylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the hydroxy-substituted butyl chain: This can be achieved through the reaction of a suitable alkene with a hydroxy-containing reagent under acidic or basic conditions.
Attachment of the phenyl ring: This step might involve a Friedel-Crafts alkylation reaction where the hydroxy-substituted butyl chain is reacted with benzene in the presence of a Lewis acid catalyst.
Formation of the urea group: The hydroxy-substituted butyl chain with the phenyl ring can be reacted with an isocyanate to form the urea linkage.
Attachment of the naphthylmethyl group: This can be achieved through a nucleophilic substitution reaction where the urea compound is reacted with a naphthylmethyl halide.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds with target proteins, while the aromatic rings might engage in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-2-ylmethyl)urea: Similar structure but with a different position of the naphthyl group.
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
Uniqueness
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(27,15-14-18-8-3-2-4-9-18)17-25-22(26)24-16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,27H,14-17H2,1H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKHGIQTWKLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
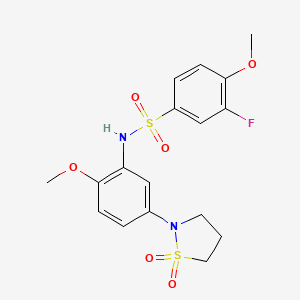
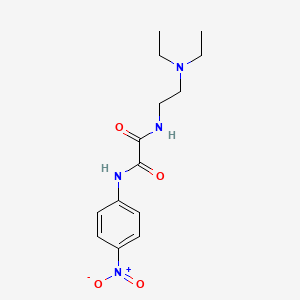
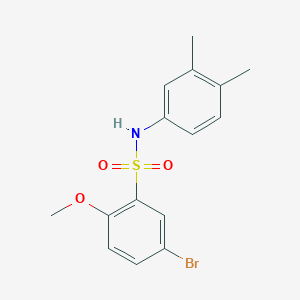
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2479022.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/new.no-structure.jpg)
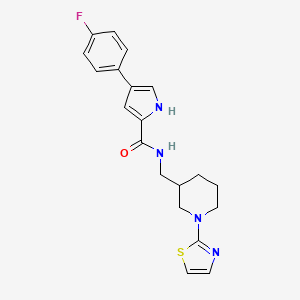
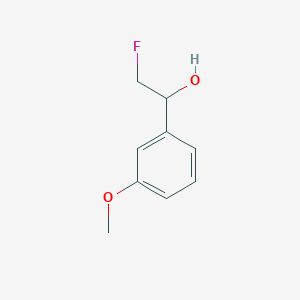
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)
